molecular formula C14H16O3 B1323796 cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 732253-35-9

cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1323796
CAS No.: 732253-35-9
M. Wt: 232.27 g/mol
InChI Key: JCFJOOWFROHYMP-NWDGAFQWSA-N
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Description

Cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid: is a chemical compound with the molecular formula C14H16O3. It is characterized by a cyclopentane ring substituted with a 2-methylbenzoyl group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 2-methylbenzoyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

    Catalysts and Reagents: A base such as pyridine or triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Cyclopentanone is reacted with 2-methylbenzoyl chloride in the presence of the base to form the intermediate product, which is then subjected to further reactions to introduce the carboxylic acid group.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are common practices to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The benzoyl group can participate in various binding interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylbenzoyl)cyclopentanone
  • 2-(2-Methylbenzoyl)cyclopentanol
  • 2-(2-Methylbenzoyl)cyclopentane-1-carboxylate

Uniqueness

Cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid is unique due to the presence of both a benzoyl group and a carboxylic acid group on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1R,2S)-2-(2-methylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-9-5-2-3-6-10(9)13(15)11-7-4-8-12(11)14(16)17/h2-3,5-6,11-12H,4,7-8H2,1H3,(H,16,17)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFJOOWFROHYMP-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)[C@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641304
Record name (1R,2S)-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732253-35-9
Record name (1R,2S)-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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